![molecular formula C17H19N7O3 B2526325 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1448134-19-7](/img/structure/B2526325.png)
1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea
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Description
1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the efficacy of oxidative palladium-catalyzed cross-coupling methods for preparing heteroaryl ethers, involving urea or amide functional groups, which are essential for synthesizing complex molecules with potential pharmaceutical applications (Bardhan et al., 2009). Additionally, studies on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety highlight the potential for creating new antibacterial agents, indicating the versatile applications of such compounds in medicinal chemistry (Azab et al., 2013).
Antimicrobial and Antioxidant Activities
The exploration of new heterocyclic derivatives incorporating coumarin-2-one moiety and their synthesis through reactions with various reagents shows the potential for creating compounds with significant antimicrobial and antioxidant properties (Int, 2019). This suggests the applicability of the compound in developing treatments or preventive solutions against microbial infections and oxidative stress-related conditions.
Catalytic Applications and Molecular Transformations
Research on the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives highlights the compound's relevance in synthesizing high-value molecules for various applications, from pharmaceuticals to materials science (Mancuso et al., 2015). This underscores the compound's utility in efficient and sustainable chemical synthesis processes.
Synthesis and Evaluation of Novel Compounds
The synthesis and in vitro evaluation of antimicrobial activities of derivatives like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are synthesized through a multistep protocol involving the compound, demonstrate the potential for discovering new therapeutic agents (Sharma et al., 2004).
Enantioselective Syntheses and Biological Activities
The design and synthesis of novel 1,2,4-substituted triazoles for urease and anti-proliferative activity research reflect the compound's application in producing biologically active molecules that could serve as leads for drug development, showcasing its role in advancing pharmaceutical research (Ali et al., 2022).
properties
IUPAC Name |
1-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c25-16-7-6-15(24-13-18-12-21-24)22-23(16)10-8-19-17(26)20-9-11-27-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H2,19,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYJZQLXXNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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